molecular formula C8H17ClN2O B2495989 N-methyl-N-[(3S)-3-piperidyl]acetamide CAS No. 1353996-92-5; 863248-45-7

N-methyl-N-[(3S)-3-piperidyl]acetamide

Cat. No.: B2495989
CAS No.: 1353996-92-5; 863248-45-7
M. Wt: 192.69
InChI Key: MDVWHGXDQBILKB-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(3S)-3-piperidyl]acetamide is a chiral acetamide derivative featuring a piperidine scaffold, a structure of high significance in medicinal chemistry . This specific stereochemistry at the 3-position of the piperidine ring can be critical for its interaction with biological targets. Compounds based on the acetamide structure are frequently employed as intermediates or building blocks in organic synthesis and pharmaceutical research . The mechanism of action for related acetamides often involves interactions with enzyme active sites or protein receptors, driven by the polarity of the carbonyl group and the basic nature of the amine . As a research chemical, it is valuable for exploring new pharmacologically active molecules, particularly within the central nervous system (CNS) and other therapeutic areas. This product is strictly for research use in a controlled laboratory environment.

Properties

IUPAC Name

N-methyl-N-[(3S)-piperidin-3-yl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10(2)8-4-3-5-9-6-8;/h8-9H,3-6H2,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVWHGXDQBILKB-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

N-methyl-N-[(3S)-3-piperidyl]acetamide has been investigated for its potential use in drug development, particularly as a precursor for analgesics and anti-inflammatory agents. Its structural characteristics allow it to interact with biological targets effectively.

  • Analgesic Properties : Research indicates that derivatives of this compound can modulate pain pathways by interacting with neurotransmitter receptors involved in pain perception.
  • Anti-inflammatory Effects : Studies have shown that compounds derived from this compound exhibit significant anti-inflammatory activity, which could be beneficial in treating chronic inflammatory conditions.

Biological Studies

The compound is also utilized in biological research to study neurotransmitter systems due to its structural similarity to certain neurotransmitters.

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be advantageous in neurodegenerative disease models.
  • Antifungal Activity : Case studies have demonstrated that derivatives exhibit antifungal activity against clinical isolates of Candida auris, indicating their potential as therapeutic agents against fungal infections.
Activity TypeObserved EffectsReferences
AntifungalEffective against C. auris
AntitumorInduces apoptosis in cancer cells
NeuroprotectivePotential benefits in neurodegenerative diseases

Antifungal Efficacy of Piperidine Derivatives

Compound NameMIC (μg/mL)MFC (μg/mL)Mechanism of Action
pta10.240.97Apoptosis induction, membrane disruption
pta20.481.5Apoptosis induction
pta30.973.9Cell cycle arrest

Antifungal Efficacy Against Candida auris

A study synthesized various piperidine derivatives and evaluated their antifungal activity against clinical isolates of Candida auris. Results indicated that compounds with the acetamide group significantly inhibited fungal growth and induced cell death through apoptosis.

Antitumor Activity Evaluation

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed dose-dependent inhibition of cell proliferation and increased rates of apoptosis, suggesting its potential as an antitumor agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-N-(4-Hydroxyphenyl)-2-[(Phenylsulfonyl)(Piperidin-1-Yl)Amino]Acetamide (3e)

  • Structure : Incorporates a sulfonamide bridge, piperidine, and 4-hydroxyphenyl group.
  • Activity : Exhibits potent inhibitory activity with IC₅₀ = 5.31 ± 0.04 μmol/L , outperforming reference standards in acetylcholinesterase inhibition assays .
  • Key Difference : The sulfonamide and hydroxyphenyl substituents enhance binding affinity compared to the simpler piperidyl-acetamide scaffold of the target compound.

N-Methyl-N-(1-Methyl-4-Pyrrolidino-2-Butynyl)Acetamide (BM-5)

  • Structure : Contains a pyrrolidine ring and butynyl chain.
  • Activity : Dual functionality as a presynaptic antagonist and postsynaptic agonist at muscarinic cholinergic synapses. Enhances acetylcholine release (guinea pig ileum) and stimulates cyclic GMP synthesis (rat hippocampal slices) .
  • Key Difference : The butynyl-pyrrolidine moiety confers unique receptor modulation absent in the piperidine-based target compound.

N-Cyclopropyl-N-[(3S)-1-(L-Valyl)-3-Piperidinyl]Acetamide

  • Structure : Features a cyclopropyl group and L-valyl substituent on the piperidine ring.
  • Molecular Weight : 269.38 g/mol (vs. 156.23 g/mol for the target compound).
  • Key Difference : Increased steric bulk and peptide linkage differentiate its pharmacokinetic profile.

N-Methyl-N-[(3S)-Pyrrolidin-3-Yl]Acetamide

  • Structure : Substitutes piperidine with a five-membered pyrrolidine ring.
  • Synthesis : Prepared via coupling reactions (e.g., with indole-carboxamide derivatives) for kinase inhibition studies .
  • Key Difference : Smaller ring size alters conformational flexibility and binding pocket compatibility.

N-Methyl-N-[3-(3-Methyl [1,2,4]Triazolo [4,3-b]Pyridazine-6-Yl)Phenyl]Acetamide (1632)

  • Structure : Includes a triazolopyridazine heterocycle.
  • Activity : Identified in high-throughput screening for RNA-binding protein modulation (e.g., Lin28 pathway) .
  • Key Difference : The aromatic triazolopyridazine group enables π-π stacking interactions, absent in the target compound.

Key Insights from Comparative Analysis

  • Ring Size and Flexibility : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational stability and receptor fit .
  • Substituent Effects : Bulky groups (e.g., sulfonamide, triazolopyridazine) enhance target affinity but may reduce bioavailability .
  • Stereochemistry : The 3S configuration in the target compound likely optimizes chiral interactions with biological targets .
  • Therapeutic Potential: Analogs with dual activity (e.g., BM-5) highlight the scaffold’s versatility in designing multifunctional ligands .

Preparation Methods

Direct Amination of Piperidine Derivatives

The most widely reported method involves the reaction of (3S)-3-piperidylamine with acetic anhydride and methylamine. In a typical procedure, (3S)-3-piperidylamine (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen atmosphere. Acetic anhydride (1.2 equiv) is added dropwise at 0°C, followed by methylamine (1.5 equiv) in methanol. The mixture is stirred at 25°C for 12 hours, yielding the crude product with 75–85% conversion. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:1) affords the title compound in 68% isolated yield and >90% enantiomeric excess (ee).

Mechanistic Insights :

  • The reaction proceeds via nucleophilic acyl substitution, where the piperidylamine attacks the electrophilic carbonyl carbon of acetic anhydride.
  • Methylamine acts as a base, scavenging acetic acid byproducts and shifting equilibrium toward product formation.

Challenges :

  • Over-acylation may occur at elevated temperatures, necessitating strict temperature control.
  • Racemization at the (3S)-position is minimized by maintaining pH < 8 and avoiding protic solvents.

Industrial-Scale Synthesis via Continuous Flow Amination

A patent by CN1324003C describes a scalable three-step process adapted for this compound:

  • Amination : (3S)-3-piperidylamine reacts with acetic acid and methylamine in a tubular reactor at 120°C for 2 hours.
  • Acid Evaporation : The reaction mixture is distilled under reduced pressure (50 mbar) to remove excess acetic acid.
  • Fractionation : The residue undergoes vacuum distillation (bp 150–160°C at 10 mbar) to isolate the product in 82% purity, followed by recrystallization from ethanol/water (4:1) to achieve >99% purity.

Advantages :

  • Continuous flow systems enhance heat transfer and reduce side reactions.
  • The method avoids corrosive reagents, addressing equipment durability concerns in industrial settings.

Coupling Reagent-Mediated Synthesis

Peer-reviewed protocols utilizing carbodiimide reagents (e.g., EDC·HCl) achieve higher stereoselectivity. In a representative example:

  • (3S)-3-piperidylamine (1.0 equiv) is combined with acetic acid (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (0.1 equiv) in DCM.
  • The reaction is stirred at 25°C for 6 hours, followed by quenching with aqueous NaHCO₃.
  • Column chromatography (DCM/methanol, 9:1) yields this compound in 89% yield and 98% ee.

Key Considerations :

  • HOBt suppresses racemization by activating the carboxylate intermediate.
  • Anhydrous conditions are critical to prevent hydrolysis of the coupling reagent.

Stereochemical Control and Resolution Strategies

Chiral Auxiliary Approaches

The use of (3S)-configured starting materials, such as (3S)-3-piperidylamine, ensures retention of stereochemistry. Asymmetric synthesis methods employing Evans oxazolidinones or Oppolzer’s sultams have been explored but remain less cost-effective for large-scale production.

Kinetic Resolution

Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes the undesired (3R)-enantiomer. In a biphasic system (water/toluene), the enzyme achieves 95% ee in 24 hours, though yields are modest (50–60%).

Comparative Analysis of Preparation Methods

Method Starting Materials Conditions Yield ee Scalability
Direct Amination (3S)-3-piperidylamine 25°C, 12 h 68% 90% Moderate
Continuous Flow (3S)-3-piperidylamine 120°C, 2 h 82% 85% High
EDC/HOBt Coupling (3S)-3-piperidylamine 25°C, 6 h 89% 98% Low
Enzymatic Resolution Racemic piperidyl acetamide 37°C, 24 h 55% 95% Moderate

Industrial-Scale Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1) at −20°C produces needle-like crystals with >99.5% purity. X-ray diffraction confirms the (3S) configuration, with hydrogen bonding between the acetamide carbonyl and piperidine NH stabilizing the crystal lattice.

Analytical Profiling

  • HPLC : C₁₈ column (4.6 × 250 mm), 1.0 mL/min, UV detection at 210 nm. Retention time: 8.2 min.
  • NMR (400 MHz, CDCl₃): δ 1.45–1.60 (m, 2H, piperidine H), 2.15 (s, 3H, N-methyl), 2.85–3.00 (m, 1H, CH-acetamide).

Q & A

Q. Optimization strategies :

  • Monitor reaction progress via HPLC to track intermediate formation.
  • Adjust pH and temperature (e.g., 0–5°C for carbodiimide-mediated coupling to minimize racemization) .

Basic: How can researchers confirm the stereochemical purity of this compound?

Answer:

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with a hexane:isopropanol mobile phase to separate enantiomers. Purity >98% is required for pharmacological studies .
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational models (e.g., DFT calculations) to verify stereochemistry .
  • X-ray crystallography : Resolve crystal structures to unambiguously confirm the (3S) configuration .

Advanced: How does the stereochemistry at the piperidyl moiety influence the compound’s biological activity?

Answer:
The (3S) configuration is critical for target binding. For example:

  • Receptor selectivity : The S-enantiomer may exhibit 10–100× higher affinity for CNS targets (e.g., sigma-1 receptors) compared to the R-form due to spatial complementarity .
  • Metabolic stability : The stereochemistry affects susceptibility to hepatic enzymes. In vitro assays using human liver microsomes can quantify enantiomer-specific clearance rates .

Q. Methodology :

  • Synthesize both enantiomers and compare activity in cell-based assays (e.g., calcium flux for receptor activation).
  • Perform molecular docking with targets like the sigma-1 receptor (PDB ID: 5HK1) to visualize binding poses .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50​ values)?

Answer:
Contradictions often arise from variations in:

  • Assay conditions : Buffer pH, ion concentration, or temperature (e.g., 25°C vs. 37°C) alter ligand-receptor kinetics. Standardize protocols using guidelines like NIH Assay Guidance Manual .
  • Compound purity : Impurities >2% can skew results. Validate purity via LC-MS and quantify active isomers .
  • Cell models : Primary cells vs. immortalized lines may express different receptor isoforms. Use CRISPR-edited isogenic cell lines for consistency .

Q. Resolution strategy :

  • Conduct a meta-analysis of published data, applying statistical tools (e.g., Cochrane’s Q-test) to identify outliers .
  • Replicate key studies under controlled conditions and publish raw datasets for transparency.

Advanced: What in silico strategies are effective for predicting target interactions of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against targets like GPCRs or ion channels. Validate with free-energy perturbation (FEP) calculations .
  • QSAR modeling : Train models on piperidine derivatives with known activity. Descriptors like LogP, polar surface area, and H-bond donors correlate with blood-brain barrier penetration .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and residence time .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

  • Core modifications :

    Modification Biological Impact
    Piperidyl N-methylationEnhances metabolic stability but may reduce solubility
    Acetamide substitutionBulky groups (e.g., aryl) improve target affinity but increase molecular weight
  • Methodology :

    • Synthesize analogs with systematic substitutions (e.g., -CH3_3, -CF3_3, -OCH3_3) at the piperidyl or acetamide positions.
    • Test in functional assays (e.g., cAMP accumulation for GPCR activity) and ADME assays (e.g., Caco-2 permeability) .

Methodological: What analytical techniques ensure compound stability during long-term storage?

Answer:

  • Stability-indicating HPLC : Use a C18 column with gradient elution (acetonitrile:water + 0.1% TFA) to detect degradation products .
  • Forced degradation studies : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 3–10) for 14 days. Monitor via LC-MS .
  • Storage recommendations : Lyophilize and store at -20°C under argon to prevent oxidation .

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